molecular formula C11H18N2 B2364361 [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine CAS No. 1247899-43-9

[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine

Cat. No.: B2364361
CAS No.: 1247899-43-9
M. Wt: 178.279
InChI Key: KAAXZKBUKUXPPK-UHFFFAOYSA-N
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Description

[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine: is an organic compound belonging to the class of amines. It is characterized by the presence of an amino group attached to a phenyl ring substituted with a methyl group. This compound has a molecular formula of C11H18N2 and a molecular weight of 178.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine typically involves the reaction of 3-methylbenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

  • [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine
  • [2-Amino-2-(2-methylphenyl)ethyl]dimethylamine
  • [2-Amino-2-(3-chlorophenyl)ethyl]dimethylamine

Comparison: Compared to its analogs, [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine exhibits unique properties due to the position of the methyl group on the phenyl ring. This positional difference can influence the compound’s reactivity, biological activity, and overall stability .

Biological Activity

[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features:

  • A central carbon atom bonded to an amino group.
  • A dimethylamino group.
  • A 3-methylphenyl substituent.

This structure allows for various interactions within biological systems, particularly with neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Receptors : It may modulate neurotransmitter activity by interacting with dopamine and norepinephrine receptors, potentially influencing mood and cognitive functions.
  • Enzymes : The compound could act as a substrate or inhibitor for certain enzymes involved in metabolic pathways, affecting cellular processes such as signal transduction and gene expression.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor properties. For instance:

  • In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting it may serve as a lead compound for developing anticancer therapies.
  • A study indicated that derivatives of similar compounds exhibited selective cytotoxicity towards tumor cells while sparing normal cells, which is crucial for reducing side effects in cancer treatment .

Neurotransmitter Modulation

The compound's structural similarity to neurotransmitters suggests it may have stimulant effects:

  • It has been investigated for its potential antidepressant properties, with some studies indicating that it could enhance mood regulation by modulating neurotransmitter levels in the brain .
  • Research on related compounds has shown that they can influence dopamine pathways, which are critical in managing depression and anxiety disorders.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds provides insights into its unique properties:

Compound NameStructural FeaturesBiological Activity
[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine4-methyl substitutionStimulant effects; potential antidepressant properties
[2-Amino-2-(2-methylphenyl)ethyl]dimethylamine2-methyl substitutionNeurotransmitter analog; cytotoxicity against tumor cells
[2-Amino-2-(3-chlorophenyl)ethyl]dimethylamine3-chloro substitutionAntitumor activity; lower selectivity towards normal cells

The position of the methyl or other substituents on the phenyl ring significantly influences the compound's reactivity and biological activity. For example, the 3-methyl group in this compound may enhance its interaction with specific receptors compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antitumor Efficacy : In a study assessing various derivatives against human tumor cell lines, compounds similar to this compound exhibited significant activity against melanoma and leukemia cells while showing low toxicity towards normal cells. This suggests a promising therapeutic window for further development .
  • Neuropharmacological Effects : Research indicated that compounds with similar structures demonstrated antidepressant-like effects in animal models. These findings support the hypothesis that this compound may influence mood regulation through neurotransmitter modulation .

Properties

IUPAC Name

N',N'-dimethyl-1-(3-methylphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9-5-4-6-10(7-9)11(12)8-13(2)3/h4-7,11H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAXZKBUKUXPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247899-43-9
Record name [2-amino-2-(3-methylphenyl)ethyl]dimethylamine
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